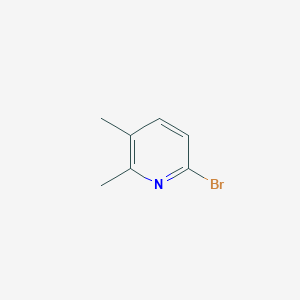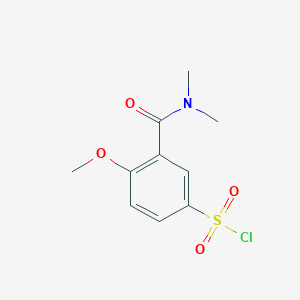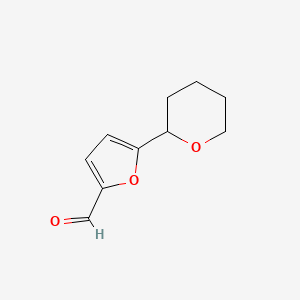![molecular formula C10H22N2O2 B1520707 Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1178843-64-5](/img/structure/B1520707.png)
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Overview
Description
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a chemical compound with the CAS number 1178843-64-5 . It is a liquid at room temperature . It is used in the pharmaceutical industry for testing .
Molecular Structure Analysis
The molecular weight of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is 202.3 . The InChI code for this compound is 1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a liquid at room temperature . It has a molecular weight of 202.3 .Scientific Research Applications
Drug Delivery Systems
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate shows potential as a building block for creating polymersomes . These are vesicles that can carry drugs to specific parts of the body. Due to their stability and ability to respond to pH and temperature changes, they are ideal for targeted drug delivery .
Gene Therapy
The compound’s ability to form polymersomes also makes it suitable for gene therapy applications. These polymersomes can protect genetic material during delivery to cells, ensuring that therapeutic genes reach their target without degradation .
Theranostics
In the field of theranostics, which combines therapy and diagnostics, polymersomes made from this compound can be used to deliver drugs while simultaneously monitoring treatment effects through diagnostic imaging .
Artificial Organelles
Researchers are exploring the use of polymersomes as artificial organelles within cells. These structures could potentially perform specific biochemical functions, supplementing or replacing damaged cellular components .
Nanoreactors
Polymersomes can act as nanoreactors, providing a controlled environment for chemical reactions at the nanoscale. This application is particularly useful in synthesizing complex organic compounds or nanoparticles .
Material Science
The compound is used in the synthesis of new materials with specific properties, such as stimuli-responsive polymers. These materials have applications in creating smart coatings and surfaces that change in response to environmental triggers .
Chemical Synthesis
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is involved in the synthesis of biologically active derivatives. These derivatives have potential uses in pharmaceuticals and as intermediates in organic synthesis .
Industrial Production Optimization
The compound has been studied for optimizing synthetic methods, making it more suitable for industrial production. This includes improving the efficiency and scalability of producing pharmaceutical intermediates .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[2-(dimethylamino)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAHRHFTMTASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)
![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)




![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)


![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)


